molecular formula C10H11FN2O4 B8409694 2-(3-Amino-2-fluoro-6-nitrophenyl)ethyl acetate

2-(3-Amino-2-fluoro-6-nitrophenyl)ethyl acetate

Cat. No. B8409694
M. Wt: 242.20 g/mol
InChI Key: RVMBKXDPFCNDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Amino-2-fluoro-6-nitrophenyl)ethyl acetate is a useful research compound. Its molecular formula is C10H11FN2O4 and its molecular weight is 242.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Amino-2-fluoro-6-nitrophenyl)ethyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Amino-2-fluoro-6-nitrophenyl)ethyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(3-Amino-2-fluoro-6-nitrophenyl)ethyl acetate

Molecular Formula

C10H11FN2O4

Molecular Weight

242.20 g/mol

IUPAC Name

2-(3-amino-2-fluoro-6-nitrophenyl)ethyl acetate

InChI

InChI=1S/C10H11FN2O4/c1-6(14)17-5-4-7-9(13(15)16)3-2-8(12)10(7)11/h2-3H,4-5,12H2,1H3

InChI Key

RVMBKXDPFCNDKF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCC1=C(C=CC(=C1F)N)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of DIEA (1.80 mL, 10.6 mmol) and 2-(3-amino-2-fluoro-6-nitrophenyl)ethanol (0.88 g, 4.40 mmol), as prepared in the preceding step, in THF (10 mL) in an ice-bath was added a solution of acetyl chloride (319 μL, 4.49 mmol) in THF (5 mL). After stirring for 1.5 hour, the ice-bath was removed and the mixture was continued to stir at ambient temperature overnight. Additional acetyl chloride (63 μL, 0.88 mmol) was added, and the mixture was stirred for another 16 hours. The solvents were removed, and the mixture was partitioned between DCM and H2O. The organic layer was separated, and the aqueous layer was back-extracted with DCM. The organic layers were combined, washed with H2O (twice), dried over Na2SO4, concentrated, and flash chromatographed on silica gel eluting with EtOAc/DCM (0, 1, 2, and 5%) to give the title compound (0.73 g, 69% yield) as a yellow solid. 1H-NMR (400 MHz, CDCl3) δ 7.85 (dd, J=9.0, 1.5 Hz, 1H), 6.68 (t, J=8.9 Hz, 1H), 4.38-4.35 (m, 4H), 3.38 (dt, J=6.6, 2.8 Hz, 2H), 2.03 (s, 3H).
Name
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
319 μL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
63 μL
Type
reactant
Reaction Step Three
Yield
69%

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